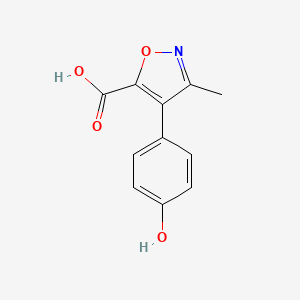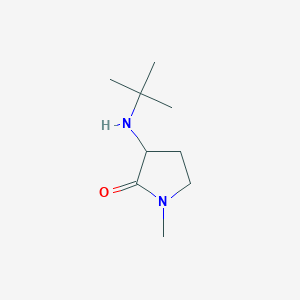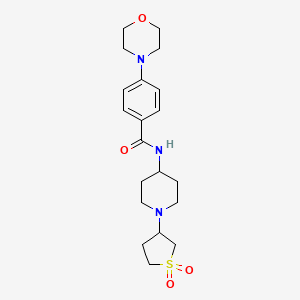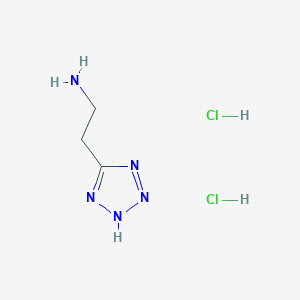
(2E)-3-(1,3-benzoxazol-2-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(1,3-benzoxazol-2-yl)acrylic acid, also known as BZOA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BZOA is a derivative of benzoxazole and acrylic acid, which makes it a versatile compound that can be used in different fields.
Wissenschaftliche Forschungsanwendungen
Functional Modification and Medical Application
Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels
Poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels have been modified through a condensation reaction with various amines, enhancing their antibacterial and antifungal activities, which suggests their potential use in medical applications. The modification not only improved the hydrogels' swelling properties but also their thermal stability, making them suitable for diverse biomedical applications (Aly & El-Mohdy, 2015).
Solar Cell Applications
Molecular Engineering for Solar Cells
Organic sensitizers for solar cells have been engineered, demonstrating high incident photon to current conversion efficiency when anchored onto TiO2 film. This research highlights the role of (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid derivatives in advancing solar energy conversion technologies, offering a pathway to more efficient and cost-effective solar cells (Kim et al., 2006).
Photoreactivity and Thermal Stability
Photohydrolysis in Multilayered Polyelectrolyte Films
Research on poly(acrylic acid) (PAA) partially esterified with various benzyl groups incorporated into multilayered polyelectrolyte films shows the influence of substituents on the photoreactivity and thermal stability of the films. This suggests potential applications in photoresponsive materials and coatings (Jensen et al., 2004).
Catalytic Applications
Magnetic Nano-Composite as a Catalyst
The synthesis and characterization of a nano-composite catalyst for the selective oxidation of aromatic alcohols demonstrate the utility of this compound derivatives in creating highly efficient, magnetically separable catalysts. This innovation supports advancements in green chemistry by facilitating easy catalyst recovery and reuse (Ghalavand et al., 2019).
Polymers with Liquid Crystalline Properties
Synthesis and Phase Behavior of Polymers
The synthesis of substituted 2-phenyl-benzoxazoles and their use as precursors for acrylic derivatives displays liquid crystalline (LC) properties, highlighting the material's potential in the development of advanced LC displays, sensors, and other electronic applications (Centore et al., 1996).
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-6H,(H,12,13)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJWCEYKQQMNIC-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride](/img/structure/B2521962.png)




![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2521969.png)
![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2521970.png)
![2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2521973.png)